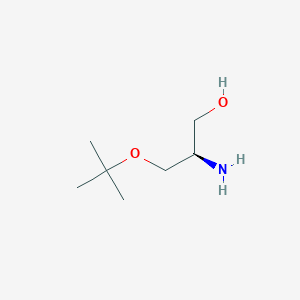
(2R)-2-Amino-3-tert-butoxypropan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Propanol, 2-amino-3-(1,1-dimethylethoxy)-, ®- is a chiral compound with the molecular formula C7H17NO2 and a molecular weight of 147.2154 g/mol . This compound is characterized by the presence of an amino group, a hydroxyl group, and a tert-butyl group attached to the carbon chain. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propanol, 2-amino-3-(1,1-dimethylethoxy)-, ®- typically involves the reaction of a suitable precursor with tert-butyl alcohol in the presence of a catalyst. One common method involves the use of 2-amino-1-propanol as the starting material, which is then reacted with tert-butyl alcohol under acidic or basic conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound often employs large-scale batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the product. The process may involve multiple purification steps, including distillation and crystallization, to obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
1-Propanol, 2-amino-3-(1,1-dimethylethoxy)-, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) and alkylating agents like methyl iodide (CH3I) are frequently employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield aldehydes or ketones, while substitution reactions can produce a variety of alkylated derivatives .
Aplicaciones Científicas De Investigación
1-Propanol, 2-amino-3-(1,1-dimethylethoxy)-, ®- has a wide range of applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Mecanismo De Acción
The mechanism of action of 1-Propanol, 2-amino-3-(1,1-dimethylethoxy)-, ®- involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .
Comparación Con Compuestos Similares
Similar Compounds
2-Propanol, 1-amino-: This compound has a similar structure but lacks the tert-butyl group, which affects its reactivity and applications.
2-Amino-3-(tert-butoxy)-2-methylpropan-1-ol: This compound has an additional methyl group, which can influence its chemical properties and biological activity.
Uniqueness
1-Propanol, 2-amino-3-(1,1-dimethylethoxy)-, ®- is unique due to the presence of the tert-butyl group, which provides steric hindrance and affects the compound’s reactivity and interactions with other molecules. This structural feature makes it a valuable compound in various chemical and pharmaceutical applications.
Propiedades
Número CAS |
35396-23-7 |
|---|---|
Fórmula molecular |
C7H17NO2 |
Peso molecular |
147.22 g/mol |
Nombre IUPAC |
(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propan-1-ol |
InChI |
InChI=1S/C7H17NO2/c1-7(2,3)10-5-6(8)4-9/h6,9H,4-5,8H2,1-3H3/t6-/m1/s1 |
Clave InChI |
LEXWMNRFMLMFAF-ZCFIWIBFSA-N |
SMILES isomérico |
CC(C)(C)OC[C@@H](CO)N |
SMILES canónico |
CC(C)(C)OCC(CO)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[2-(3-methyl-3H-diazirin-3-yl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B13616778.png)
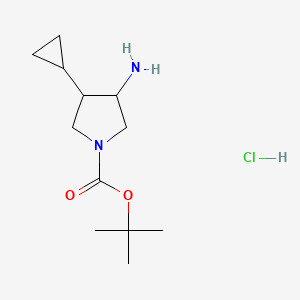

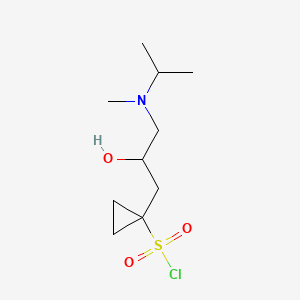
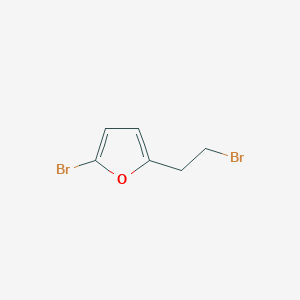
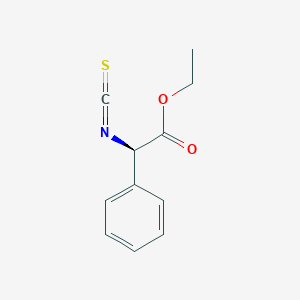
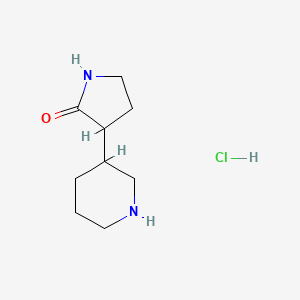
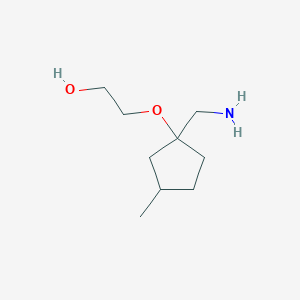

![(1S,5S,8R)-2-Azabicyclo[3.3.1]nonan-8-ol](/img/structure/B13616819.png)

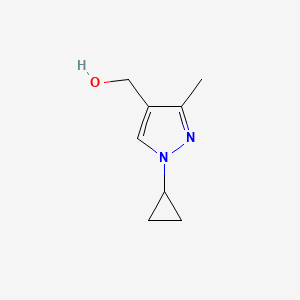
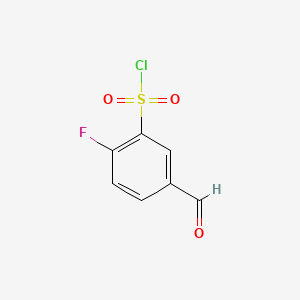
![5-bromo-3-[(2S)-1-methylpyrrolidine-2-carbonyl]-1H-indole](/img/structure/B13616844.png)
